![molecular formula C18H17NO2S B13946439 2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid CAS No. 36782-45-3](/img/structure/B13946439.png)
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid is a complex organic compound that features a benzothiazole ring fused with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid typically involves the formation of the benzothiazole ring followed by the introduction of the acetic acid group. One common method involves the reaction of 4-isopropylphenylamine with carbon disulfide and chloroacetic acid under basic conditions to form the benzothiazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring or phenyl group.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety can also play a role in binding to active sites or facilitating interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-isopropylphenyl acetate: This compound shares the isopropylphenyl group but lacks the benzothiazole ring.
2-[1-(4-propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid: This compound has a similar acetic acid moiety but features a different heterocyclic ring.
Uniqueness
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid is unique due to the presence of both the benzothiazole ring and the acetic acid moiety
Eigenschaften
CAS-Nummer |
36782-45-3 |
|---|---|
Molekularformel |
C18H17NO2S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-11(2)13-4-6-14(7-5-13)18-19-15-9-12(10-17(20)21)3-8-16(15)22-18/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
RBULJSNVVSSVKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


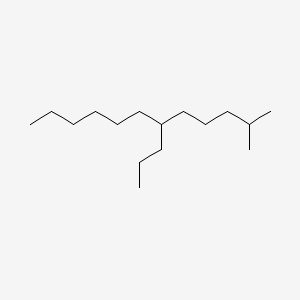
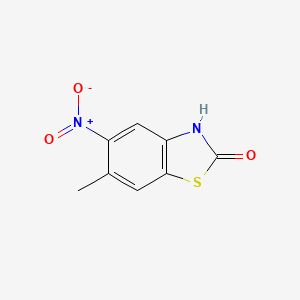
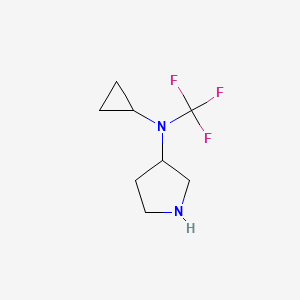

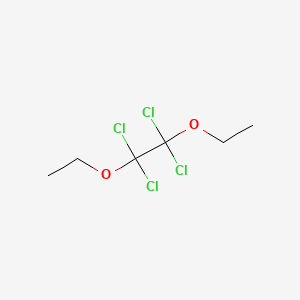
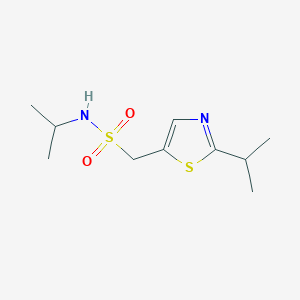

![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
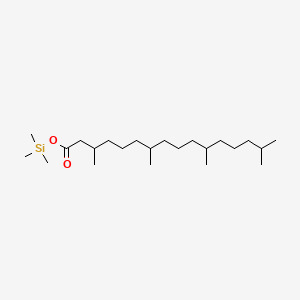
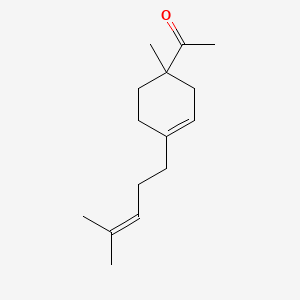
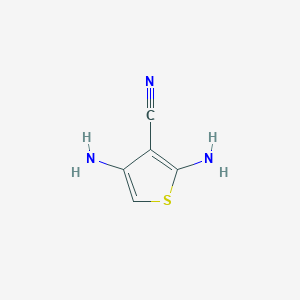
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)

